1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene
Overview
Description
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C₉H₁₀ClNO₂S. It is characterized by the presence of a chloropropyl group, a sulfanyl group, and a nitrobenzene moiety. This compound is a yellow solid and is known for its unique chemical structure, which includes chlorine, nitro, and sulfanyl functional groups .
Preparation Methods
The synthesis of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be achieved through organic synthesis reactions. One common method involves the reaction of 4-nitroaniline with 3-chloropropylsulfanyl chloride. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products. Safety measures are crucial during industrial production due to the toxic and hazardous nature of the reactants and products involved .
Chemical Reactions Analysis
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways involving sulfanyl and nitro groups. It may also be used in the development of biochemical assays.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds, such as:
1-[(3-Chloropropyl)sulfanyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
1-[(3-Chloropropyl)sulfanyl]-4-methylbenzene:
1-[(3-Chloropropyl)sulfanyl]-4-hydroxybenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO2S |
---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
1-(3-chloropropylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2S/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 |
InChI Key |
MVOSLEMJXLXACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCl |
Origin of Product |
United States |
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